molecular formula C7H3BrClNO B13611646 1-Bromo-3-chloro-2-isocyanatobenzene

1-Bromo-3-chloro-2-isocyanatobenzene

Cat. No.: B13611646
M. Wt: 232.46 g/mol
InChI Key: IXJRKNYPQVUWSB-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-isocyanatobenzene can be synthesized through various methods. One common approach involves the electrophilic substitution of 3-chlorophenyltrimethylgermanium with bromine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic substitution reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the reagents used, various substituted benzene derivatives can be formed.

    Urea Derivatives: Formed through addition reactions with nucleophiles.

Scientific Research Applications

1-Bromo-3-chloro-2-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-isocyanatobenzene involves its ability to act as an electrophile due to the presence of the isocyanate group. This allows it to react with nucleophiles, forming stable covalent bonds. The bromine and chlorine atoms also contribute to its reactivity by participating in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-2-isocyanatobenzene is unique due to the presence of both halogen atoms and the isocyanate group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

1-bromo-3-chloro-2-isocyanatobenzene

InChI

InChI=1S/C7H3BrClNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

IXJRKNYPQVUWSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N=C=O)Cl

Origin of Product

United States

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